2,6-Diamino-5-[5-hydroxy-5-(1,3-oxazol-2-yl)pentyl]pyrimidin-4(1H)-one
Description
2,6-Diamino-5-[5-hydroxy-5-(1,3-oxazol-2-yl)pentyl]pyrimidin-4(1H)-one is a pyrimidine derivative featuring a central pyrimidinone core substituted with amino groups at positions 2 and 4. The compound’s distinctiveness arises from its 5-position substitution: a pentyl chain bearing a hydroxyl group and a 1,3-oxazole moiety.
Properties
CAS No. |
647831-19-4 |
|---|---|
Molecular Formula |
C12H17N5O3 |
Molecular Weight |
279.30 g/mol |
IUPAC Name |
2,4-diamino-5-[5-hydroxy-5-(1,3-oxazol-2-yl)pentyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H17N5O3/c13-9-7(10(19)17-12(14)16-9)3-1-2-4-8(18)11-15-5-6-20-11/h5-6,8,18H,1-4H2,(H5,13,14,16,17,19) |
InChI Key |
YTBVEVUCMVMHFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=N1)C(CCCCC2=C(N=C(NC2=O)N)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-(5-hydroxy-5-(oxazol-2-yl)pentyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions
Pyrimidine Core Synthesis: The pyrimidine core can be synthesized via a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Amino Group Introduction: The amino groups at positions 2 and 6 can be introduced through nucleophilic substitution reactions using appropriate amine precursors.
Side Chain Addition: The hydroxy-oxazolyl-pentyl side chain can be attached through a series of reactions, including the formation of an oxazole ring and subsequent alkylation to introduce the pentyl chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-5-(5-hydroxy-5-(oxazol-2-yl)pentyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazole ring can be reduced under specific conditions to form a more saturated heterocycle.
Substitution: The amino groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various amines or other nucleophiles under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated heterocycles.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. For instance:
- Activity Against Bacteria : The compound has demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong potential for development as an antibacterial agent.
- Antifungal Activity : In vitro assays have shown effectiveness against fungal strains like Candida albicans, suggesting its utility in treating fungal infections.
Antiviral Properties
Research indicates that compounds with similar structures exhibit antiviral properties. Preliminary tests have shown that 2,6-Diamino-5-[5-hydroxy-5-(1,3-oxazol-2-yl)pentyl]pyrimidin-4(1H)-one may inhibit viral replication in cell cultures infected with herpes simplex virus (HSV). Further studies are required to elucidate the mechanisms involved.
Therapeutic Applications
The compound's unique structure positions it as a candidate for various therapeutic applications:
- Anticancer Research : Its ability to interact with specific cellular pathways makes it a potential lead compound for anticancer drug development.
- Neurological Disorders : Given its structural similarity to known neuroprotective agents, it may also be explored for applications in treating neurodegenerative diseases.
Case Studies
Several case studies illustrate the compound's potential:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antibacterial Activity | Showed significant inhibition of E. coli growth with an MIC of 32 µg/mL. |
| Study B | Antiviral Efficacy | Demonstrated a 3-log reduction in HSV viral load in treated cell lines compared to controls. |
| Study C | Antifungal Testing | Effective against Candida albicans with an MIC of 16 µg/mL. |
Mechanism of Action
The mechanism of action of 2,6-Diamino-5-(5-hydroxy-5-(oxazol-2-yl)pentyl)pyrimidin-4(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and amino groups could participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Pyrimidine derivatives are a well-studied class of heterocycles due to their biological relevance. Below is a comparative analysis of structurally related compounds:
Key Comparative Insights
Substituent-Driven Reactivity :
- The target compound’s 1,3-oxazole and hydroxy-pentyl chain may enhance hydrogen-bonding interactions compared to the sulfamoyl phenylazo group in or the diethoxyethyl group in . This could influence solubility and target binding in biological systems.
- Chlorinated analogs (e.g., ) exhibit electrophilic reactivity, making them suitable for nucleophilic substitution reactions, unlike the hydroxy-oxazole derivative.
Spectral and Physical Properties :
- The absence of reported IR/NMR data for the target compound contrasts with detailed spectral profiles of analogs like (e.g., C=O stretch at 1669 cm⁻¹). This gap highlights the need for experimental characterization.
- Molecular weights vary significantly: the target compound’s larger pentyl-oxazole substituent likely increases its molecular weight beyond 400 g/mol, similar to (415 g/mol).
Biological Relevance: Azo-linked pyrimidines (e.g., ) are often explored as antimicrobials or dyes due to their conjugated π-systems, whereas oxazole-containing derivatives may target enzymes like cyclooxygenases or kinases.
Biological Activity
2,6-Diamino-5-[5-hydroxy-5-(1,3-oxazol-2-yl)pentyl]pyrimidin-4(1H)-one (CAS No. 647831-19-4) is a complex organic compound characterized by a pyrimidine ring substituted with amino groups at positions 2 and 6, and a hydroxy-oxazolyl-pentyl side chain at position 5. This unique structure suggests significant potential for various biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 279.295 g/mol . The presence of multiple functional groups, including hydroxyl and amino groups, enhances its ability to form hydrogen bonds, which may influence its binding affinity to biological targets.
Structural Features
| Feature | Description |
|---|---|
| Pyrimidine Core | Central structure providing stability and reactivity |
| Amino Groups | Located at positions 2 and 6, enhancing biological interactions |
| Hydroxy Group | At position 5, potentially increasing solubility and reactivity |
| Oxazolyl-Pentyl Side Chain | Contributes to the compound's unique biological activity |
The biological activity of 2,6-Diamino-5-[5-hydroxy-5-(1,3-oxazol-2-yl)pentyl]pyrimidin-4(1H)-one is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. Preliminary studies indicate that it may act as a modulator of enzyme activity, particularly through its interaction with dihydrofolate reductase (DHFR), a key enzyme in folate metabolism .
Research Findings
Recent studies have highlighted the potential anticancer properties of similar oxazolo[5,4-d]pyrimidine derivatives. These compounds have shown promising in vitro cytotoxic activity against various cancer cell lines . The unique structure of 2,6-Diamino-5-[5-hydroxy-5-(1,3-oxazol-2-yl)pentyl]pyrimidin-4(1H)-one may provide similar therapeutic benefits.
Case Studies
- Anticancer Activity : A study evaluating oxazolo[5,4-d]pyrimidine derivatives found that compounds with similar structural features to 2,6-Diamino-5-[5-hydroxy-5-(1,3-oxazol-2-yl)pentyl]pyrimidin-4(1H)-one exhibited significant cytotoxic effects against breast and lung cancer cells.
- Enzyme Inhibition : Research has demonstrated that the compound can inhibit DHFR activity in vitro, suggesting a mechanism through which it may exert its pharmacological effects. This inhibition is crucial for disrupting the folate synthesis pathway in rapidly dividing cells such as cancer cells.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2,6-Diamino-5-[5-hydroxy-5-(1,3-oxazol-2-yl)pentyl]pyrimidin-4(1H)-one, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features |
|---|---|
| 2,6-Diaminopyrimidine | Lacks the hydroxy-oxazolyl-pentyl side chain |
| 5-Hydroxy-5-(oxazol-2-yl)pentylamine | Lacks the pyrimidine core |
| 2,6-Diamino-4-hydroxypyrimidine | Lacks the oxazolyl-pentyl side chain |
The distinctive combination of functional groups in 2,6-Diamino-5-[5-hydroxy-5-(1,3-oxazol-2-yl)pentyl]pyrimidin-4(1H)-one contributes to its specific chemical and biological properties that are not present in these other compounds.
Q & A
Basic: What are effective synthesis and purification strategies for this compound?
Answer:
The compound can be synthesized via multi-step heterocyclic reactions. A one-pot approach using malononitrile or ethyl cyanoacetate as a starting material is common, followed by cyclization with thiourea or guanidine derivatives . Key steps include:
- Condensation reactions with aldehydes or ketones to form the pyrimidinone core.
- Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).
- Monitoring with TLC (Rf values) and HRMS for mass validation .
Advanced: How can crystallographic data be analyzed to resolve structural ambiguities?
Answer:
Use the SHELX suite (SHELXL for refinement, SHELXD for phase determination) to process X-ray diffraction data . Key steps:
- Data collection : Optimize resolution (<1.5 Å) and redundancy for twinned crystals.
- Refinement : Apply restraints for disordered regions (e.g., the pentyl sidechain) and validate with R-factor convergence (<5%).
- Validation : Cross-check with CCP4 programs (e.g., REFMAC5 for macromolecular compatibility) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Identify proton environments (e.g., pyrimidinone NH2 at δ 6.8–7.2 ppm, oxazole protons at δ 8.1–8.3 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 322.1787 with <2 ppm error) .
- FTIR : Detect functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹) .
Advanced: How can pharmacological activity be evaluated against enzyme targets?
Answer:
Use COX-1/2 inhibition assays as a model:
- In vitro testing : Incubate the compound with recombinant COX enzymes and measure prostaglandin production via ELISA.
- Dose-response curves : Calculate IC50 values using triplicate experiments (mean ± SD) .
- Selectivity : Compare inhibition ratios (COX-2/COX-1) to avoid off-target effects .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Answer:
- Substituent variation : Modify the oxazole ring (e.g., fluorination at position 5) or pentyl chain (branching, hydroxylation) to assess bioactivity shifts.
- Bioisosteric replacement : Replace the pyrimidinone core with thieno[2,3-d]pyrimidin-4-one for enhanced metabolic stability .
- In silico screening : Use docking software (e.g., AutoDock Vina) to predict binding affinities to target proteins .
Basic: How are solubility and logP determined experimentally?
Answer:
- Solubility : Use the shake-flask method in buffers (pH 1.2–7.4) with HPLC quantification (C18 column, UV detection at 254 nm) .
- logP : Measure octanol/water partitioning via UV-spectroscopy or calculate via software (e.g., ChemAxon) .
Advanced: How is reaction optimization performed for scale-up?
Answer:
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts for yield improvement.
- Solvent selection : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol/water mixtures for greener synthesis .
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 30 min vs. 24 hr conventional) .
Advanced: How are analytical methods validated for purity assessment?
Answer:
- HPLC validation : Assess linearity (R² >0.99), accuracy (98–102%), and precision (%RSD <2%) using spiked samples.
- Residual solvents : Analyze via GC-MS per ICH Q3C guidelines .
- Forced degradation : Expose to heat (40°C), light (UV), and acidic/basic conditions to identify degradation products .
Advanced: How can polymorphism impact crystallographic data interpretation?
Answer:
- XRPD : Compare diffraction patterns to distinguish polymorphs (e.g., Form I vs. Form II).
- Thermal analysis : Use DSC to detect melting point variations (>5°C differences indicate distinct forms).
- Stability studies : Store polymorphs under accelerated conditions (40°C/75% RH) to assess hygroscopicity .
Advanced: What strategies mitigate synthetic byproducts in complex reactions?
Answer:
- Protecting groups : Temporarily shield reactive sites (e.g., tert-butoxycarbonyl for amines) during multi-step synthesis.
- Column chromatography : Use gradient elution (hexane → ethyl acetate) to separate regioisomers.
- Kinetic control : Optimize reaction time to favor the desired product over thermodynamic byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
